molecular formula C19H33N3O8S B10776492 4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-OL

4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-OL

Cat. No.: B10776492
M. Wt: 463.5 g/mol
InChI Key: ICRIFHIWWXQBPY-JEJJNBGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for 4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol are not extensively documented in the available literature. it is known that the compound can be synthesized through peptide bond formation involving glutathione and a pentyl-substituted tetrahydrofuran derivative . Industrial production methods for this compound are not well-established, indicating that it is likely produced on a smaller scale for research purposes.

Chemical Reactions Analysis

4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the glutathione or tetrahydrofuran moieties.

Comparison with Similar Compounds

4-S-Glutathionyl-5-pentyl-tetrahydro-furan-2-ol is unique due to its specific structure, which combines a glutathione moiety with a pentyl-substituted tetrahydrofuran ring. Similar compounds include other glutathione conjugates and oligopeptides, such as:

These similar compounds share some structural features and biological activities with this compound but differ in their specific chemical structures and reactivities.

Properties

Molecular Formula

C19H33N3O8S

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(2R,3S,5R)-5-hydroxy-2-pentyloxolan-3-yl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C19H33N3O8S/c1-2-3-4-5-13-14(8-17(26)30-13)31-10-12(18(27)21-9-16(24)25)22-15(23)7-6-11(20)19(28)29/h11-14,17,26H,2-10,20H2,1H3,(H,21,27)(H,22,23)(H,24,25)(H,28,29)/t11-,12-,13+,14-,17+/m0/s1

InChI Key

ICRIFHIWWXQBPY-JEJJNBGPSA-N

Isomeric SMILES

CCCCC[C@@H]1[C@H](C[C@@H](O1)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N

Canonical SMILES

CCCCCC1C(CC(O1)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

Origin of Product

United States

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